molecular formula C20H23NO4 B5697323 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid

3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid

Cat. No. B5697323
M. Wt: 341.4 g/mol
InChI Key: PGVDWUCFYFCTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid, also known as TAK-659, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid exerts its anti-cancer effects by inhibiting BTK and other kinases, which play a crucial role in the growth and survival of cancer cells. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies. Inhibition of BTK by 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been shown to exhibit potent anti-cancer activity in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its potent anti-cancer activity, which makes it a promising therapeutic agent for the treatment of various types of cancer. Another advantage of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its specificity, as it inhibits multiple kinases, which may lead to off-target effects.

Future Directions

There are several future directions for the development of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid as a therapeutic agent for cancer. One direction is to investigate the efficacy of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid, which may help to identify patients who are most likely to benefit from this therapy. Finally, further studies are needed to investigate the safety and efficacy of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid in clinical trials.

Synthesis Methods

The synthesis of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid involves several steps. The first step involves the preparation of 3-amino-2-methylbenzoic acid, which is then reacted with tert-butyl chloroacetate to form 3-{[(tert-butyl)oxy]carbonyl}-2-methylbenzoic acid. This compound is then reacted with 4-tert-butylphenol in the presence of a base to form 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid.

Scientific Research Applications

3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have shown that 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.

properties

IUPAC Name

3-[[2-(4-tert-butylphenoxy)acetyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-16(19(23)24)6-5-7-17(13)21-18(22)12-25-15-10-8-14(9-11-15)20(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVDWUCFYFCTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid

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